molecular formula C21H21N3O6S B2360981 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 941947-11-1

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2360981
CAS No.: 941947-11-1
M. Wt: 443.47
InChI Key: ZEZAHXHPFVRQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyridazinylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyridazinylphenyl Moiety: The next step involves the coupling of the benzamide core with a pyridazinylphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its combination of methoxy groups, benzamide core, and pyridazinylphenyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-28-17-11-14(12-18(29-2)20(17)30-3)21(25)22-15-7-5-13(6-8-15)16-9-10-19(24-23-16)31(4,26)27/h5-12H,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZAHXHPFVRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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